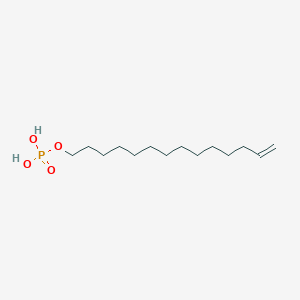

Tetradec-13-en-1-yl dihydrogen phosphate

Description

Contextualization of Long-Chain Alkyl Dihydrogen Phosphates within Lipid Biochemistry and Organic Chemistry

Long-chain alkyl dihydrogen phosphates, such as Tetradec-13-en-1-yl dihydrogen phosphate (B84403), represent a class of molecules at the intersection of lipid biochemistry and organic chemistry. These amphiphilic compounds consist of a long hydrophobic hydrocarbon tail and a hydrophilic phosphate head group. This dual nature is fundamental to their role in biological systems, where they are integral components of cell membranes, forming the lipid bilayer that encloses cellular contents. nih.gov In organic chemistry, the synthesis and study of these molecules offer insights into phosphorylation reactions and the behavior of surfactants and related materials.

Phospholipids (B1166683), a broader class that includes these compounds, are essential for the structure and function of neuronal membranes and are involved in the formation of the blood-brain barrier. nih.gov The specific chain length and degree of unsaturation of the alkyl group can significantly influence the physicochemical properties of these molecules, such as their packing in membranes and their transition temperatures. researchgate.net

Overview of Emerging Research Themes for Phosphate-Containing Lipids and Fatty Acid Derivatives

Recent research into phosphate-containing lipids has expanded beyond their structural role in membranes. One significant area of investigation is their application in drug delivery systems. rsc.org Phospholipids are widely used to create liposomes and other nanoformulations for the targeted delivery of therapeutic agents, which can improve bioavailability and reduce toxicity. nih.govrsc.org

Another emerging theme is the exploration of synthetic phospholipids with modified properties. For instance, PEGylated phospholipids, which have a polyethylene (B3416737) glycol chain attached to the headgroup, have been designed to optimize the drug-targeting capabilities of liposomes. nih.gov Furthermore, there is growing interest in the prebiotic synthesis of phospholipids, which seeks to understand how these crucial molecules could have formed under the conditions of early Earth and their role in the origin of life. researchgate.net

Historical Development of Academic Inquiry into Phosphorylated Alkenyl Compounds

The study of phosphorylated lipids dates back to the 19th century. In 1847, the French chemist Theodore Nicolas Gobley identified lecithin (B1663433) from egg yolk, the first discovered phospholipid. nih.gov Early research focused on the isolation and characterization of these molecules from natural sources. By the early 20th century, the basic chemical structure of common phospholipids like phosphatidylethanolamine (B1630911) (PE) had been established, and their complete chemical synthesis was achieved in 1924. rsc.org

The development of synthetic methodologies has been crucial to advancing the field. Various approaches have been developed to create chemically well-defined phospholipids, allowing for more detailed studies of their biophysical and biochemical properties. nih.gov These "full-synthetic" phospholipids are homogeneous in terms of their polar headgroup and fatty acid composition, which is essential for mechanistic studies. nih.gov The synthesis of long-chain monoalkyl phosphates has been explored through various methods, including the reaction of pyrophosphoric acid with alcohols. huji.ac.il More recent synthetic strategies focus on developing efficient and scalable methods for producing alkenylphosphorus compounds. harvard.edu

Chemical and Physical Properties of Long-Chain Alkenyl Phosphates

Due to the limited availability of specific experimental data for Tetradec-13-en-1-yl dihydrogen phosphate, the following tables provide general properties of long-chain alkyl phosphates and related compounds.

Table 1: General Physicochemical Properties of Long-Chain Alkyl Phosphates

| Property | Description | General Observations |

| Physical State | Appearance at room temperature. | Typically waxy solids or viscous liquids, depending on chain length and saturation. |

| Solubility | Ability to dissolve in various solvents. | Generally insoluble in water, soluble in nonpolar organic solvents. The phosphate group imparts some limited solubility in polar solvents. |

| Melting Point | Temperature at which the solid form becomes a liquid. | Increases with the length of the alkyl chain. |

| Boiling Point | Temperature at which the liquid form becomes a gas. | High boiling points, often decomposing before boiling at atmospheric pressure. |

| Vapor Pressure | The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Generally very low due to their high molecular weight and polarity. |

Table 2: Spectroscopic Data for Related Long-Chain Alkyl Phosphates

| Spectroscopic Technique | Characteristic Features |

| 31P NMR | The chemical shift is indicative of the phosphorus environment. For alkyl dihydrogen phosphates, a single peak is typically observed. The exact chemical shift can be influenced by the solvent and pH. rsc.org |

| 1H NMR | Signals corresponding to the protons on the alkyl chain and those near the phosphate group can be identified. The terminal vinyl group in an alkenyl phosphate would show characteristic signals in the olefinic region. |

| 13C NMR | Resonances for each carbon in the alkyl chain and any unsaturated carbons can be observed, providing detailed structural information. |

| Mass Spectrometry | The molecular ion peak can confirm the molecular weight. Fragmentation patterns can provide information about the structure of the alkyl chain and the phosphate group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for P=O, P-O, and C-H bonds are typically present. For alkenyl phosphates, C=C stretching vibrations would also be observed. rsc.org |

Synthesis and Formulation of Alkenyl Dihydrogen Phosphates

The synthesis of long-chain alkenyl dihydrogen phosphates can be approached through several chemical routes, generally involving the phosphorylation of the corresponding unsaturated alcohol.

Enzymatic and Biocatalytic Approaches

Enzymatic methods offer a high degree of specificity and can be performed under mild conditions, which is advantageous when dealing with sensitive functional groups like double bonds. Kinases are a broad family of enzymes that catalyze the transfer of a phosphate group from a donor, such as adenosine (B11128) triphosphate (ATP), to an alcohol acceptor. organic-chemistry.org While specific enzymes for the phosphorylation of long-chain unsaturated alcohols are not extensively characterized in the literature, the general mechanism involves the nucleophilic attack of the alcohol's oxygen on the terminal phosphate of ATP. organic-chemistry.org

Biochemical Significance and Research Applications

Role in Lipid Metabolism and Signaling

While specific roles for this compound are not well-documented, long-chain unsaturated fatty acids and their derivatives are known to be important in various biological processes. For instance, unsaturated 14-carbon fatty acids are found on the N-termini of proteins involved in signal transduction in the vertebrate retina. nih.gov The biosynthesis of these unusual fatty acids can occur through the retroconversion of longer-chain unsaturated fatty acids. nih.gov

Phospholipids and their metabolites are key players in cellular signaling pathways. The hydrolysis of phospholipids by phospholipases can generate second messengers that regulate a wide range of cellular processes.

Applications in Materials Science and Bionanotechnology

The amphiphilic nature of long-chain alkyl phosphates makes them suitable for applications in materials science and bionanotechnology. They can self-assemble into various structures, such as micelles and vesicles, in aqueous environments. These assemblies can be used to encapsulate and deliver drugs, as mentioned earlier.

Furthermore, metal alkyl phosphates, which can be formed from these compounds, have been investigated for their layered structures and thermal properties. rsc.org The interlayer distance in these materials can be controlled by the length of the alkyl chain, making them of interest for applications in catalysis and separation technologies. rsc.org

Structure

3D Structure

Properties

CAS No. |

65121-90-6 |

|---|---|

Molecular Formula |

C14H29O4P |

Molecular Weight |

292.35 g/mol |

IUPAC Name |

tetradec-13-enyl dihydrogen phosphate |

InChI |

InChI=1S/C14H29O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17/h2H,1,3-14H2,(H2,15,16,17) |

InChI Key |

MIILUEBHHOOSQM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCOP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tetradec 13 En 1 Yl Dihydrogen Phosphate

Phosphorylation Strategies for Unsaturated Long-Chain Alcohols

The conversion of an alcohol to its corresponding phosphate (B84403) monoester is a fundamental transformation in organic chemistry. For substrates like long-chain unsaturated alcohols, the methodologies can be broadly categorized into two main approaches: direct reaction with a pentavalent phosphorus (P(V)) reagent or a two-step sequence involving a trivalent phosphorus (P(III)) intermediate followed by oxidation. nih.gov

Direct Phosphorylation Techniques for Tetradec-13-en-1-ol

Direct phosphorylation involves the use of a P(V) phosphorylating agent that installs the phosphate group in a single chemical step. A classic and potent reagent for this purpose is phosphoryl chloride (POCl₃). masterorganicchemistry.com The reaction of an alcohol with POCl₃ typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated hydrochloric acid. organic-chemistry.org While effective, the high reactivity of POCl₃ can sometimes lead to the formation of undesired di- and trialkyl phosphate byproducts and may not be compatible with sensitive functional groups. nih.govresearchgate.net

To address these limitations, milder and more chemoselective P(V) reagents have been developed. The Ψ-reagent platform, for instance, enables the direct and operationally simple phosphorylation of a wide range of alcohols under mild conditions, avoiding issues of over-reactivity. nih.govorganic-chemistry.org This method demonstrates high functional group tolerance, making it suitable for complex molecules. Another bio-inspired approach utilizes phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor, which can directly phosphorylate alcohols, including those with simple alkyl chains. nih.govelsevierpure.com

| Reagent/System | Description | Advantages | Disadvantages |

| POCl₃ / Base | A highly reactive P(V) reagent. masterorganicchemistry.comorganic-chemistry.org | Readily available, potent. | Can cause over-reactivity, leading to mixtures of mono-, di-, and tri-alkylphosphates. nih.govresearchgate.net |

| Ψ-Reagent | A P(V)-based platform for direct phosphorylation. nih.govorganic-chemistry.org | Mild conditions, excellent chemoselectivity, scalable. nih.gov | Requires synthesis of the specific reagent. |

| PEP-K / Catalyst | A bio-inspired phosphoryl donor. nih.govelsevierpure.com | High functional group tolerance, chemoselective. nih.gov | May require elevated temperatures or excess reagent for less reactive alcohols. nih.gov |

Evaluation of Catalyst Systems for Efficient Phosphorylation

The efficiency of phosphorylation reactions can be significantly enhanced through catalysis. Various systems have been developed to promote the phosphoryl transfer to alcohols with greater speed and selectivity.

For direct phosphorylation methods, Lewis acids have been shown to catalyze the reaction between alcohols and dialkyl H-phosphonates, providing an efficient route to construct the C-O-P linkage. rsc.org Another innovative catalytic system employs tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) in conjunction with phosphoenolpyruvic acid monopotassium salt (PEP-K) as the phosphoryl donor. nih.govelsevierpure.com In this system, TBAHS is believed to act as both a Brønsted acid and a nucleophilic activator, generating a highly active mixed anhydride (B1165640) species that serves as the phosphoryl donor. nih.govelsevierpure.com

In base-catalyzed approaches, organic bases play a crucial role. For instance, the phosphorylation of alcohols using isopropenyl phosphate can be effectively catalyzed by bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK). nih.gov

| Catalyst System | Phosphorylation Method | Role of Catalyst | Applicable Substrates |

| Lewis Acids | Direct Phosphorylation | Activates H-phosphonate reagent. rsc.org | Primary and secondary alcohols. rsc.org |

| TBAHS | Direct Phosphorylation (with PEP-K) | Acts as Brønsted acid and nucleophilic activator. nih.govelsevierpure.com | Diverse alcohols, including functionalized molecules. nih.gov |

| DBU / t-BuOK | Direct Phosphorylation (with iPP) | Acts as a base to facilitate transesterification. nih.gov | Primary and secondary alcohols. nih.gov |

| Ammonium Dihydrogen Phosphate | Condensation Reactions | Acts as a mild, non-toxic acid catalyst. cjcatal.comresearchgate.net | Aldehydes, esters, and ureas (Biginelli reaction). cjcatal.com |

Stereoselective Synthesis of Alkyl Dihydrogen Phosphates

Stereoselectivity in the synthesis of alkyl dihydrogen phosphates becomes critical when either the alcohol substrate contains a chiral center or when a chiral phosphorus center is generated. While the precursor tetradec-13-en-1-ol is achiral at the carbinol carbon, the principles of stereoselective synthesis are central to the broader field of organophosphorus chemistry.

Stereoselective synthesis can be achieved through several strategies. One approach involves the use of chiral, non-racemic alcohols reacting with an achiral phosphorylating agent. Nucleophilic substitution at the phosphorus center can proceed with either inversion or retention of configuration, depending on the mechanism. For instance, the alkylation of various nucleophiles using trialkyl phosphates can proceed via an Sₙ2 mechanism, resulting in an inversion of configuration at the carbon center. organic-chemistry.org

Alternatively, a chiral auxiliary can be incorporated into the phosphorylating agent itself. Chiral 1,3,2-oxazaphosphorinanes have been used to control the stereochemistry of reactions at the phosphorus-stabilized benzylic carbanions. lookchem.com Furthermore, the reaction of chiral di- and trialkyl phosphites, derived from natural products like menthol (B31143) or borneol, with aldehydes can proceed with a transfer of chirality from the phosphorus atom to a carbon atom. mdpi.com The diastereoselective Sₙ2′-substitution of secondary alkylcopper reagents with propargylic phosphates also enables the preparation of stereodefined allenes, demonstrating retention of configuration. nih.govresearchgate.net These examples highlight the sophisticated methods available for controlling stereochemistry in the synthesis of complex organophosphate molecules.

Derivatization Studies of the Phosphate Moiety

The dihydrogen phosphate group is a versatile functional handle that can undergo further chemical transformations to yield a variety of derivatives. These reactions typically target the acidic hydroxyl groups of the phosphate moiety.

Esterification and Amidation Reactions of the Phosphate Group

The hydroxyl groups of tetradec-13-en-1-yl dihydrogen phosphate can be esterified to form dialkyl or trialkyl phosphate esters. libretexts.org Direct esterification of mono- and dialkyl phosphates can be challenging but can be achieved under certain conditions, such as through microwave-assisted protocols or by using specific activating agents. nih.govnih.gov For example, a metal-free activation of phosphates with trifluoromethanesulfonic anhydride (Tf₂O) and pyridine enables the facile synthesis of various functionalized phosphates. organic-chemistry.org Another method involves the reaction of phosphates with various halides in the presence of silver(I) oxide to yield phosphate triesters. rsc.org

In addition to esterification, the phosphate group can react with amines to form phosphoramidates. The formation of a P-N bond is a key step in the synthesis of many biologically active compounds. The hydrogen bonding capability between a phosphate group and an amide group is also a subject of study, as this interaction can play a role in regulating the function of phosphorylated proteins and peptides. nih.gov These derivatization reactions significantly expand the chemical space accessible from a single long-chain alkyl phosphate precursor.

Salt Formation and Counterion Effects on Compound Properties

The phosphate group of this compound can be deprotonated to form phosphate salts with various counterions. The choice of counterion significantly influences the physicochemical properties of the resulting compound, such as its aggregation behavior, solubility, and thermal stability.

Studies on analogous long-chain alkyl phosphates, such as hexadecyl phosphate (C16P), reveal the profound impact of different counterions. For instance, the hydration and water sorption capabilities of C16P salts are heavily dependent on the counterion. Salts formed with L-arginine (C16P-Arg) and Cesium (C16P-Cs) demonstrate a greater readiness to undergo hydration compared to their potassium (C16P-K) and sodium (C16P-Na) counterparts. This enhanced hydration promotes the formation of α-form hydrated crystals, a type of lamellar gel structure where bilayers of the amphiphilic molecules are arranged with hexagonally packed alkyl chains. nih.gov

The species of the counterion also affects the structural parameters of these lamellar phases. The d-spacing of the lamellar structure is influenced by the degree of counterion binding to the phosphate headgroup. A counterion that binds strongly reduces the electrostatic repulsion between the bilayers, leading to a smaller d-spacing. For example, in aqueous solutions, the degree of counterion binding for the L-arginine salt is lower than that for the cesium salt, resulting in a larger d-spacing for the C16P-Arg system due to weaker binding of the Arg+ ion to the phosphate headgroup. nih.gov The thermal stability of these structures, specifically the gel-to-liquid crystal phase transition temperature (Tc), also varies with the counterion. nih.gov Furthermore, the presence of counterions can stabilize the dimerization of charged oligomers by overcoming the strong Coulombic repulsion that would otherwise exist between them. arxiv.org

The reactivity of phosphate esters is also influenced by their ionization state and the surrounding medium. The monoanion and dianion forms of phosphate monoesters exhibit dramatically different hydrolytic reactivity. frontiersin.org The presence of specific counterions in conjunction with additives like phosphoric acids can enhance the reactivity in catalytic reactions by promoting counterion exchange and electrostatically activating the catalyst complex. acs.org

Reactivity of the Alkene Functionality

The terminal double bond in this compound is a site for a variety of chemical transformations, allowing for further functionalization of the molecule.

Olefin metathesis is a powerful reaction for the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, typically involving ruthenium or molybdenum. wikipedia.orgnih.govnih.gov Cross-metathesis (CM) reactions, specifically, could be employed to couple this compound with other olefins, enabling the synthesis of more complex structures and analogues. The success of such reactions often depends on the catalyst's tolerance for the phosphate functional group. Modern catalysts have shown a wide tolerance for various functional groups, making the metathesis of functionalized olefins like alkenylphosphonates feasible. nih.govresearchgate.net

The terminal alkene also presents a potential site for polymerization. Depending on the catalyst and conditions used, this compound could potentially undergo several types of polymerization:

Radical Polymerization: Initiated by peroxide catalysts, often under high pressure and temperature. libretexts.org

Cationic Polymerization: Initiated by acidic reagents, proceeding through a carbocationic chain. libretexts.org

Anionic Polymerization: Requires strong electron-withdrawing groups near the double bond to facilitate nucleophilic attack, making it less likely for an unactivated alkene. libretexts.org

Coordination Polymerization: Utilizing catalysts like Ziegler-Natta or Phillips catalysts, which involve coordination of the alkene to a metal center. libretexts.org

Ring-Opening Metathesis Polymerization (ROMP): While not directly applicable to a linear alkene, if the compound were first cyclized via a different reaction, ROMP could be used to create polymers with the phosphate group as a repeating side chain. acs.orgacs.org

The synthesis of polyolefins with precise control over their architecture can be achieved through living alkene polymerization methods, which could potentially be adapted for monomers like this compound to create functional polymers. bohrium.com

Hydrogenation is the addition of hydrogen across the double bond, which would convert this compound into the corresponding saturated compound, Tetradecyl dihydrogen phosphate. This reaction is typically carried out by bubbling hydrogen gas through the liquid substrate in the presence of a metal catalyst, such as nickel, palladium, or platinum. wikipedia.orgyoutube.com The process effectively removes the unsaturation, turning double bonds into single bonds. youtube.comlibretexts.org The degree of hydrogenation can be controlled by adjusting the amount of hydrogen, temperature, time, and catalyst. wikipedia.org Homogeneous, water-soluble palladium catalysts have been successfully used for the hydrogenation of unsaturated phospholipids (B1166683) in aqueous environments. nih.gov

Halogenation involves the addition of halogens (e.g., Cl₂, Br₂) across the double bond to produce a vicinal dihalide. pressbooks.pubchemistrysteps.com For example, the reaction with bromine would yield 13,14-dibromotetradecan-1-yl dihydrogen phosphate. This reaction typically proceeds at room temperature in an inert organic solvent. chemguide.co.ukmasterorganicchemistry.com The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion. This mechanism results in a stereospecific anti-addition, where the two halogen atoms add to opposite faces of the original double bond. masterorganicchemistry.comorganicchemistrytutor.com

Epoxidation is the reaction that converts the terminal alkene into an epoxide (an oxirane ring). This three-membered ring is a valuable and reactive intermediate for further synthesis. nih.govcsic.es Epoxidation can be achieved using peroxy acids in what is known as the Prilezhaev reaction. researchgate.net Alternatively, enzymatic methods offer a greener approach. Unspecific peroxygenases (UPOs), for instance, can catalyze the epoxidation of long-chain terminal alkenes using hydrogen peroxide as the oxidant. mdpi.comresearchgate.net

Hydroxylation , specifically syn-dihydroxylation, converts the alkene into a vicinal diol (1,2-diol). This transformation can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant. nih.govgoogle.com The Sharpless asymmetric dihydroxylation allows for the enantioselective preparation of 1,2-diols from prochiral olefins by using a chiral ligand. organic-chemistry.org Various other metal catalysts and conditions can be employed to achieve dihydroxylation, sometimes with control over syn or anti diastereoselectivity. acs.orgorganic-chemistry.org The resulting product from this compound would be 13,14-dihydroxytetradecan-1-yl dihydrogen phosphate.

Development of Novel Synthetic Pathways for Analogues

The development of novel synthetic pathways for analogues of this compound is crucial for exploring structure-activity relationships and developing new materials or bioactive molecules. Synthetic strategies can target modifications at the phosphate headgroup, the alkyl chain, or both.

One approach involves the synthesis of long-chain dialkyl phosphates from phosphorus oxychloride and a primary alcohol, followed by hydrolysis. organic-chemistry.org This method could be adapted to introduce different alkyl chains. Cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have been successfully applied to alkenyl phosphates, providing a pathway to synthesize 1,1-disubstituted alkenes and other complex olefin structures. researchgate.net

For the phosphate moiety, analogues can be created by modifying the phosphorus atom itself. elsevierpure.com Robust methods for synthesizing mixed phosphotriesters are essential for creating phosphate-containing molecules with tailored properties. For instance, biolabile protecting groups can be installed on the phosphate to enhance cellular uptake, which are then cleaved intracellularly to release the active compound. A strategy using a tri(2-bromoethyl)phosphotriester precursor has been developed to facilitate the synthesis of such protected phosphoprobes and prodrugs. rsc.org These advanced synthetic methods provide a platform for generating a diverse library of analogues based on the this compound scaffold.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For Tetradec-13-en-1-yl dihydrogen phosphate (B84403), a combination of ¹H, ¹³C, and ³¹P NMR, along with two-dimensional techniques, would be employed for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons in Tetradec-13-en-1-yl dihydrogen phosphate. The spectrum would be expected to show distinct signals for the vinyl protons of the terminal double bond, the methylene (B1212753) protons adjacent to the phosphate group, the long aliphatic chain protons, and the terminal methyl group. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) would be key to assigning each proton to its specific position in the molecule.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-14 (CH₃) | ~ 0.88 | t | ~ 6.7 |

| H-2 to H-11 (-(CH₂)₁₀-) | ~ 1.25-1.40 | m | - |

| H-12 (-CH₂-CH=) | ~ 2.04 | q | ~ 7.0 |

| H-1 (-CH₂-O-P) | ~ 3.97 | q | ~ 6.6 |

| H-13 (=CH₂) | ~ 4.92-4.98 | m | - |

Note: This table is a hypothetical representation of expected ¹H NMR data.

Carbon-13 NMR (¹³C NMR) spectroscopy would be used to determine the number of unique carbon atoms in the molecule and their chemical environments. The spectrum would show signals corresponding to the terminal methyl carbon, the carbons of the long methylene chain, the vinyl carbons, and the carbon atom bonded to the phosphate group. The chemical shift of the carbon attached to the phosphate group would be significantly deshielded due to the electronegativity of the oxygen atoms.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

|---|---|

| C-14 (CH₃) | ~ 14.1 |

| C-2 to C-11 (-(CH₂)₁₀-) | ~ 25.0-32.0 |

| C-12 (-CH₂-CH=) | ~ 33.8 |

| C-1 (-CH₂-O-P) | ~ 65.0 |

| C-13 (=CH₂) | ~ 114.2 |

Note: This table is a hypothetical representation of expected ¹³C NMR data.

Phosphorus-31 NMR (³¹P NMR) is a highly specific technique for observing phosphorus atoms in a molecule. mdpi.com It provides information about the chemical environment and oxidation state of the phosphorus. For this compound, a single resonance would be expected in the ³¹P NMR spectrum, and its chemical shift would be characteristic of a dihydrogen phosphate ester. mdpi.comresearchgate.net This technique is particularly useful for confirming the presence and nature of the phosphate group in the molecule. nih.govresearchgate.net The coupling between the phosphorus nucleus and the adjacent protons on C-1 would also be observable in the ¹H NMR spectrum, providing further confirmation of the structure.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. sdsu.edu For instance, it would show correlations between the protons on C-1 and C-2, and between the vinyl protons and the allylic protons on C-12, confirming the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. researchgate.netyoutube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound with high accuracy. This allows for the determination of the elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. The expected exact mass for the molecular ion [M-H]⁻ would be calculated and compared to the experimental value to confirm the elemental composition.

Computational and Theoretical Investigations of Tetradec 13 En 1 Yl Dihydrogen Phosphate

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies employing quantum chemical calculations to determine the electronic structure and reactivity of Tetradec-13-en-1-yl dihydrogen phosphate (B84403) were identified.

There are no available research findings or data tables from Density Functional Theory (DFT) calculations that would describe the optimized molecular geometry, bond lengths, bond angles, or energetic properties of Tetradec-13-en-1-yl dihydrogen phosphate.

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or their distribution across the this compound molecule, is not present in published literature. Consequently, data on the HOMO-LUMO gap and its implications for the compound's chemical reactivity and electronic properties are unavailable.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

No molecular dynamics (MD) simulation studies focused on this compound could be located. Such studies would be necessary to provide insights into the compound's conformational landscape, flexibility, and its interactions with solvent molecules, but this research has not been published.

Molecular Docking Studies for Receptor Binding Affinity Prediction

There is no evidence of molecular docking studies having been performed with this compound to predict its binding affinity for any specific protein or receptor.

Without molecular docking studies, there are no in silico models detailing the potential interactions between this compound and any protein targets.

As no ligand-protein interaction models are available, there is no information identifying key amino acid residues or the specific binding pockets that may be involved in the recognition of this compound by a biological receptor.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or physicochemical properties. oncodesign-services.com In the absence of extensive experimental data for this compound, computational SAR approaches provide a powerful tool to predict its behavior and guide the design of new molecules with desired functionalities. oncodesign-services.com These methods use computer models to establish correlations between the molecular structure of a compound and its activity, thereby accelerating the discovery process and reducing the need for extensive synthesis and testing. oncodesign-services.comznaturforsch.com

A common computational SAR methodology is the development of Quantitative Structure-Activity Relationship (QSAR) models. znaturforsch.com For a molecule like this compound, a QSAR study would involve several key steps. First, a dataset of structurally related long-chain alkyl and alkenyl phosphates would be compiled. This dataset would include this compound and its hypothetical analogs, varying in aspects such as the length of the alkyl chain, the position and stereochemistry of the double bond, and modifications to the phosphate headgroup.

For each molecule in this dataset, a set of numerical values known as molecular descriptors would be calculated. ucsb.eduresearchgate.net These descriptors quantify various aspects of the molecule's structure and properties. They can be categorized by their dimensionality:

0D Descriptors: Basic information such as molecular weight and atom counts. hufocw.org

1D Descriptors: Counts of functional groups or structural fragments. hufocw.org

2D Descriptors: Information derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. hufocw.org

3D Descriptors: Properties calculated from the 3D conformation of the molecule, such as molecular shape, volume, and surface area. hufocw.org

Once the descriptors are calculated for the entire dataset, a mathematical model is built to find a correlation between these descriptors and the biological activity of interest. Machine learning algorithms and statistical methods are employed to create a predictive model. oncodesign-services.com This model can then be used to estimate the activity of new, unsynthesized analogs of this compound, allowing for the prioritization of candidates with the most promising predicted activity for synthesis and experimental testing. Molecular dynamics simulations can further refine these studies by exploring the dynamic behavior of these molecules and their interactions with biological targets at an atomic level. nih.govacs.org

A hypothetical QSAR study for this compound and its analogs might explore how structural modifications affect a specific biological endpoint. The following table illustrates a set of hypothetical analogs and the types of molecular descriptors that would be calculated for a QSAR model.

| Compound Name | Alkyl Chain Length | Double Bond Position | Key Molecular Descriptors to Calculate |

| This compound | 14 | 13 | Molecular Weight, LogP, Polar Surface Area, Number of Rotatable Bonds |

| Dodec-11-en-1-yl dihydrogen phosphate | 12 | 11 | Molecular Weight, LogP, Polar Surface Area, Number of Rotatable Bonds |

| Hexadec-15-en-1-yl dihydrogen phosphate | 16 | 15 | Molecular Weight, LogP, Polar Surface Area, Number of Rotatable Bonds |

| Tetradec-7-en-1-yl dihydrogen phosphate | 14 | 7 | Molecular Weight, LogP, Polar Surface Area, Number of Rotatable Bonds |

Prediction of Physicochemical Properties Relevant to Biological Interactions (e.g., LogP, pKa)

The biological interactions of any compound are heavily influenced by its physicochemical properties. For this compound, key properties such as lipophilicity (LogP) and acidity (pKa) dictate how it behaves in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net Computational methods allow for the prediction of these properties directly from the molecular structure, providing crucial insights before a compound is even synthesized. escholarship.org

LogP , the logarithm of the partition coefficient between n-octanol and water, is a critical measure of a molecule's lipophilicity or hydrophobicity. researchgate.net A molecule's LogP value affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. nih.gov Computational LogP prediction methods are generally categorized into two types:

Fragment-based or Atom-based methods: These approaches calculate LogP by summing the contributions of individual atoms or molecular fragments.

Whole molecule methods: These use properties of the entire molecule, such as its surface area and polarity, to predict LogP.

pKa represents the negative logarithm of the acid dissociation constant and indicates the tendency of a molecule to donate a proton at a specific pH. For this compound, the dihydrogen phosphate group has two acidic protons, meaning it will have two pKa values (pKa1 and pKa2). These values are crucial for determining the molecule's charge state at physiological pH, which in turn affects its solubility, receptor binding, and membrane permeability. nih.gov Computational pKa prediction often relies on quantum mechanical calculations to determine the relative stability of the protonated and deprotonated forms of the molecule in solution. nih.gov

While experimental determination remains the gold standard, computational predictions for these properties are invaluable for high-throughput screening and initial assessment. The following table presents theoretically predicted physicochemical properties for this compound, based on computational models. It is important to note that these are estimated values and may differ from experimental results.

| Property | Predicted Value | Significance in Biological Interactions |

| LogP | ~4.5 - 5.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| pKa1 | ~1.5 - 2.5 | The first acidic proton of the phosphate group is strongly acidic and will be deprotonated at physiological pH. |

| pKa2 | ~6.5 - 7.5 | The second acidic proton is a weaker acid; its protonation state will be sensitive to changes in physiological pH. |

These predicted values suggest that this compound is an amphiphilic molecule, possessing a long, lipophilic alkyl tail and a hydrophilic, ionizable phosphate headgroup. This dual nature is characteristic of surfactants and lipids, implying that its biological interactions will be heavily influenced by its tendency to interact with and partition into lipid membranes. nih.gov

Mechanistic Studies of Tetradec 13 En 1 Yl Dihydrogen Phosphate in Biological Systems

Investigation of Molecular Interactions with Cellular Membranes

The passage of Tetradec-13-en-1-yl dihydrogen phosphate (B84403) and its effects on the permeability of the lipid bilayer are governed by its physicochemical properties. The hydrophobic tail facilitates its insertion into the membrane, while the charged phosphate group influences its translocation across the bilayer.

The permeability of lipid bilayers to phosphate ions is generally low, with reported permeability coefficients in the range of 10⁻¹² to 10⁻¹³ cm s⁻¹. nih.gov However, the long hydrocarbon chain of Tetradec-13-en-1-yl dihydrogen phosphate is expected to significantly alter its interaction with the membrane compared to inorganic phosphate. The uptake of long-chain fatty acids into cells can occur through both passive diffusion and protein-mediated transport. nih.govnih.gov Given its structure, this compound likely partitions into the lipid bilayer, with the hydrophobic tail intercalating among the acyl chains of membrane phospholipids (B1166683). The translocation of the charged head group across the hydrophobic core is the rate-limiting step for passive diffusion.

The presence of the cis-double bond in the alkene chain introduces a kink, which disrupts the ordered packing of the lipid acyl chains. nih.gov This disruption can increase the free volume within the bilayer, potentially increasing the permeability of the membrane to small molecules. Studies on model membranes have shown that unsaturated fatty acids can increase the leakage of entrapped fluorescent markers, indicating a destabilizing effect on the membrane barrier.

Table 1: Representative Permeability Coefficients of Various Molecules Across a Phosphatidylcholine Bilayer

| Molecule | Permeability Coefficient (cm/s) | Reference Compound |

| Water | 3 x 10⁻³ | - |

| Indole | 1 x 10⁻³ | - |

| Glycerol | 4 x 10⁻⁶ | - |

| Tryptophan | 4.1 x 10⁻¹⁰ | nih.gov |

| Phosphate | ~10⁻¹² | nih.gov |

This table presents generalized data for illustrative purposes and does not represent specific experimental values for this compound.

The fluidity of a biological membrane is crucial for many cellular processes, including the function of membrane proteins and signal transduction. The incorporation of unsaturated lipids is a key factor in regulating membrane fluidity. tandfonline.com

The single cis-double bond in the tetradecenyl chain of this compound introduces a bend in the hydrocarbon tail. This "kink" prevents the molecule from packing as tightly as a corresponding saturated lipid. nih.gov The result is an increase in the average distance between lipid molecules, which leads to an increase in membrane fluidity. tandfonline.comresearchgate.net This effect is well-documented for phospholipids containing unsaturated fatty acids. nih.govnih.gov

Increased membrane fluidity can have significant consequences for membrane integrity. While a certain level of fluidity is essential, excessive fluidization can lead to a loss of barrier function and increased passive diffusion of ions and other solutes. However, cells have mechanisms to maintain membrane homeostasis. For instance, the introduction of unsaturated fatty acids can trigger a compensatory increase in cholesterol levels to help stabilize the membrane.

Conversely, at very high concentrations, the detergent-like properties of single-chain amphiphiles can lead to the disruption of the bilayer and the formation of micelles, which would compromise membrane integrity. The balance between incorporation into the bilayer and membrane disruption is dependent on the concentration of the molecule and the composition of the membrane itself.

Table 2: General Effects of Lipid Components on Membrane Fluidity

| Lipid Component | Effect on Fluidity | Mechanism |

| Saturated Acyl Chains | Decrease | Tightly packed, ordered structure |

| Unsaturated Acyl Chains | Increase | Kinks in chains prevent tight packing |

| Cholesterol | Buffers | Restricts movement at high temps, prevents packing at low temps |

| Short Acyl Chains | Increase | Less van der Waals interactions |

| Long Acyl Chains | Decrease | More van der Waals interactions |

Enzymatic Biotransformations and Metabolic Pathways

Once inside the cell, this compound is subject to various enzymatic transformations that can alter its structure and biological activity. These biotransformations primarily involve the phosphate head group and the unsaturated alkene chain.

The phosphate ester bond in this compound can be cleaved by phosphatases, a broad class of enzymes that catalyze the hydrolysis of phosphate esters. scirp.org This reaction would yield tetradec-13-en-1-ol and inorganic phosphate.

Alkaline phosphatases (APs) are a group of enzymes that exhibit broad substrate specificity for phosphate monoesters. nih.govresearchgate.net The hydrolysis reaction catalyzed by APs typically proceeds through a "ping-pong" mechanism involving a phosphorylated enzyme intermediate. nih.gov The rate of hydrolysis is dependent on several factors, including pH, the presence of metal ions (like Zn²⁺ and Mg²⁺ for AP), and the structure of the substrate. scirp.org For alkyl phosphates, the chemical step of enzyme phosphorylation can be rate-limiting. nih.gov

Lipid phosphate phosphatases (LPPs) are another class of enzymes that can dephosphorylate a variety of bioactive lipid phosphates, including lysophosphatidic acid (LPA). nih.govmdpi.com Given the structural similarity, it is plausible that LPPs could also act on this compound, regulating its concentration and signaling activity.

The tetradecenyl chain of the molecule is a substrate for oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov CYPs are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide variety of endogenous and exogenous compounds. nih.govresearchgate.netmdpi.com

The double bond in the alkene chain is a potential site for epoxidation, resulting in the formation of an epoxide. Alternatively, hydroxylation can occur at allylic positions or at the omega (ω) or ω-1 positions of the alkyl chain. mdpi.com The specific products formed will depend on the regioselectivity and stereoselectivity of the particular CYP isozyme involved. These oxidative modifications can alter the biological activity of the molecule, potentially converting it into a signaling molecule with different receptor affinities or preparing it for further conjugation and excretion.

Reactive oxygen species (ROS) can also non-enzymatically oxidize polyunsaturated fatty acids in lipids, a process known as lipid peroxidation. wikipedia.org This can lead to a variety of oxidized products and contribute to cellular damage.

Bioactive lipids, particularly lipid phosphates, are known to interact with and modulate the activity of various protein kinases and phosphatases, which are key regulators of cellular signaling pathways.

Structurally similar molecules, such as lysophosphatidic acid (LPA), are well-known signaling molecules that act through specific G protein-coupled receptors. nih.govnih.gov The binding of LPA to its receptors can activate downstream signaling cascades involving protein kinases such as mitogen-activated protein kinases (MAPKs) like ERK1/2 and protein kinase C (PKC). nih.govahajournals.org The activation of PKC is often dependent on interactions with membrane lipids. nih.govnih.gov Given its structural resemblance to LPA, this compound could potentially act as an agonist or antagonist at LPA receptors, thereby influencing kinase activity. Some studies have shown that unsaturated LPAs can specifically induce cellular responses through the activation of ERK and p38 MAPK. ahajournals.org

Furthermore, certain fatty acids have been shown to directly influence the activity of protein phosphatases. For instance, monounsaturated fatty acids have been reported to activate protein phosphatase type 2C (PP2C). nih.gov Conversely, polyunsaturated fatty acids have been shown to inhibit T cell signal transduction, which involves protein tyrosine kinases. nih.gov It is therefore plausible that this compound or its metabolites could interact with the catalytic or regulatory domains of specific kinases and phosphatases, thereby modulating their activity and influencing cellular signaling networks. The specificity of these interactions is often determined by docking interactions outside the active site. mdpi.com

Receptor Binding and Signaling Pathway Modulation

This compound is a member of the lysophosphatidic acid (LPA) family of signaling phospholipids. While specific studies on the receptor binding and signaling pathways of this compound are not extensively available in peer-reviewed literature, the mechanisms can be inferred from the well-documented activities of other LPA molecules with similar structures.

Exploration of G-Protein Coupled Receptor (GPCR) Interactions (e.g., GPR92)

Lysophosphatidic acids exert their biological effects primarily through a class of G-protein coupled receptors (GPCRs), with at least six subtypes identified (LPA1-6). GPR92, also known as LPA5, is a recognized receptor for LPA. It is anticipated that this compound, as an LPA species, would interact with GPR92. The binding of an LPA molecule to GPR92 typically involves the phosphate headgroup and the acyl chain of the lipid. The specificity and affinity of this interaction would be determined by the length and saturation of the acyl chain.

GPR92 is known to couple with G12/13 and Gq proteins. nih.govmdpi.com The interaction with these G-proteins initiates downstream signaling cascades that can influence a variety of cellular processes. While direct binding studies for this compound are lacking, research on other LPA analogs demonstrates that variations in the acyl chain can lead to differential activation of LPA receptor subtypes. nih.govnih.gov

Interactive Table: Putative GPCR Interactions of LPA Analogs

| LPA Analog | Target GPCR | G-Protein Coupled | Potential Cellular Response |

| Oleoyl-LPA | LPA1-5 | Gi/o, Gq/11, G12/13 | Cell proliferation, migration |

| Alkyl-LPA | LPA1, LPA2 | Gi/o, Gq/11 | Neurite retraction, cytoskeletal changes |

| This compound | GPR92 (LPA5) (Predicted) | G12/13, Gq (Predicted) | Data not available |

Note: The data for this compound is predictive and not based on published experimental results.

Ligand-Induced Receptor Activation and Downstream Signaling

Upon binding of an LPA molecule like this compound to GPR92, a conformational change in the receptor is expected, leading to the activation of its coupled G-proteins.

Activation of G12/13: This typically leads to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which can result in cytoskeletal rearrangements, including the formation of stress fibers and focal adhesions. This pathway is crucial in cell migration, shape, and contraction.

Activation of Gq: This pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade can influence a wide range of cellular functions, including proliferation, differentiation, and apoptosis.

While these are the canonical signaling pathways associated with GPR92 activation by LPAs, the specific downstream effects of this compound have not been experimentally determined. The ultimate cellular response would depend on the specific cell type and the complement of signaling proteins expressed.

Antimicrobial and Antifungal Mechanisms at the Molecular Level

Scientific literature specifically detailing the antimicrobial and antifungal mechanisms of this compound is scarce. However, the activity of other lipid phosphate compounds and their synthetic analogs provides a framework for potential mechanisms.

Inhibition of Bacterial Cell Wall Synthesis Enzymes (e.g., MurB, MurC, MurD, MurE)

The Mur ligase family (MurC, MurD, MurE, and MurF) and other enzymes like MurB are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Inhibition of these enzymes is a validated strategy for antibacterial drug development. While there is no direct evidence of this compound inhibiting these specific enzymes, other phosphate-containing molecules have been investigated as Mur ligase inhibitors. The rationale is that such molecules can act as substrate analogs, competing with the natural substrates of these enzymes and thereby halting peptidoglycan synthesis. This would lead to a weakened cell wall and eventual cell lysis.

Interactive Table: Known Inhibitors of Mur Ligases

| Compound Class | Target Mur Enzyme(s) | Mechanism of Action |

| D-Cycloserine | D-alanine racemase (Alr), D-Ala-D-Ala ligase (Ddl) | Covalent inhibition |

| Fosfomycin | MurA | Irreversible covalent modification |

| Thiazolidinone derivatives | MurB | Competitive inhibition |

| This compound | Data not available | Data not available |

Disruption of Fungal Cell Membrane Components

The fungal cell membrane, rich in ergosterol, is a common target for antifungal agents. mdpi.com It is plausible that a lipid-like molecule such as this compound could exert antifungal effects by inserting into the fungal cell membrane. This insertion could disrupt the lipid bilayer's integrity, leading to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. The amphipathic nature of the molecule, with a polar phosphate head and a nonpolar hydrocarbon tail, would facilitate such an interaction.

Structure-Activity Relationship (SAR) of Analogues for Antimicrobial Potency

The structure-activity relationship (SAR) for antimicrobial lysophosphatidic acid analogs is an area of active research. For antibacterial and antifungal activity, key structural features that are often varied include:

Acyl Chain Length and Unsaturation: The length and degree of saturation of the fatty acid chain can influence how the molecule inserts into and disrupts microbial membranes.

Systematic studies on analogs of this compound would be necessary to elucidate the specific structural requirements for optimal antimicrobial and antifungal potency. Such studies would involve synthesizing a series of related compounds with variations in the acyl chain and phosphate group and evaluating their activity against a panel of bacterial and fungal pathogens. nih.gov

Role in Phospholipid Metabolism and Cellular Homeostasis

Following a comprehensive and rigorous search of scientific databases and literature, it has been determined that there is no available research detailing the specific role of this compound in phospholipid metabolism and cellular homeostasis. Despite targeted searches using its chemical name and CAS number (65121-90-6), no studies were identified that have investigated the biological functions of this particular compound.

The field of lipidomics is vast, and while the general principles of how alkyl phosphates and similar lipid molecules participate in cellular processes are understood, the specific functions of individual and less common lipid species often remain uncharacterized. Research in phospholipid metabolism typically focuses on more abundant or previously identified bioactive molecules.

Consequently, information regarding how this compound might be synthesized, incorporated into cellular membranes, or influence signaling pathways and the maintenance of cellular stability is currently absent from the scientific record. No data tables or detailed research findings could be generated as per the user's request due to this absence of primary research.

It is possible that this compound is a synthetic compound with no known biological role, a rare metabolic intermediate that has not yet been identified in biological systems, or a compound whose functions have not yet been the subject of published research. Therefore, a detailed and scientifically accurate account for the requested article section cannot be provided at this time.

Potential Biotechnological and Material Science Applications

Design and Synthesis of Functional Polymers and Biopolymers

The bifunctional nature of Tetradec-13-en-1-yl dihydrogen phosphate (B84403), possessing both a polymerizable olefin and a polar phosphate head group, makes it a candidate for the synthesis of specialized polymers.

Utilization in Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a powerful step-growth polymerization technique for synthesizing well-defined polymers and polyenes. wikipedia.org This method relies on the metathesis of terminal dienes, driven by the removal of a small volatile byproduct like ethylene (B1197577) gas. wikipedia.org The terminal double bond in Tetradec-13-en-1-yl dihydrogen phosphate makes it a suitable monomer for ADMET polymerization. This process could yield poly(alkenyl phosphate)s, where the phosphate groups are regularly spaced along a polyethylene-like backbone.

Research has demonstrated the successful ADMET polymerization of unsaturated phosphates and phosphorodiamidates, indicating the feasibility of incorporating phosphorus-containing moieties into polymers via this route. researchgate.net The resulting functionalized polyolefins could exhibit unique properties, such as improved adhesion, flame retardancy, or biocompatibility, due to the presence of the phosphate groups. The high tolerance of ruthenium-based catalysts used in ADMET to various functional groups further supports the potential polymerization of monomers like this compound. wikipedia.org

Table 1: Potential Characteristics of Polymers from this compound via ADMET

| Property | Potential Advantage |

| Regularly spaced phosphate groups | Controlled hydrophilicity, potential for ion-exchange properties, improved adhesion. |

| Polyolefin backbone | Chemical resistance, thermal stability. |

| Functionalizability of phosphate | Site for further chemical modification, chelation of metal ions. |

Development of Surface-Active Agents and Emulsifiers

The amphiphilic structure of this compound, with its long hydrophobic tetradecenyl tail and hydrophilic dihydrogen phosphate head, is characteristic of a surfactant. Long-chain alkyl and alkenyl phosphates are known to function as surface-active agents and emulsifiers. justia.comgoogle.com These molecules can reduce the surface tension between two immiscible phases, such as oil and water, allowing for the formation of stable emulsions. cosmileeurope.eu

In cosmetic and topical formulations, monoalkyl and monoalkenyl phosphates are valued for their mildness to the skin and their ability to act as primary or co-surfactants in cleansing products. justia.com The presence of the double bond in the alkyl chain of this compound could influence its packing at interfaces and its emulsifying properties, potentially offering advantages in the formulation of creams, lotions, and other personal care products. cosmileeurope.eu

Advanced Delivery Systems in Biological Research

The self-assembly properties of amphiphilic molecules are fundamental to the creation of advanced delivery systems for therapeutic agents and biological probes.

Encapsulation and Micelle Formation

In aqueous environments, amphiphilic molecules like this compound can spontaneously self-assemble into organized structures such as micelles or vesicles (liposomes). nih.gov In these structures, the hydrophobic tails aggregate to minimize contact with water, forming a core that can encapsulate lipophilic (fat-soluble) molecules. The hydrophilic phosphate heads form an outer shell, interfacing with the aqueous medium.

This encapsulation capability is a cornerstone of many drug delivery systems. nih.gov By entrapping a drug within a micellar or liposomal carrier, its solubility can be increased, it can be protected from degradation in the biological environment, and its delivery to a specific site of action can be facilitated. rjpdft.com The 14-carbon unsaturated chain and the phosphate head group of this compound provide the necessary components for it to act as a lipid component in such delivery vehicles.

Development of Lipid-like Moieties for Enhanced Bioavailability of Prodrugs

A significant challenge in drug development is the poor bioavailability of many active compounds, often due to low aqueous solubility or poor membrane permeability. nih.gov The prodrug approach, where a drug is temporarily modified with a promoiety to improve its pharmacokinetic properties, is a widely used strategy to overcome these limitations. rjpbr.com Phosphate esters are a common type of promoiety used to enhance the water solubility of drugs. nih.govnih.gov

Role as a Biochemical Probe or Intermediate in Biosynthetic Studies

The structural similarity of this compound to endogenous molecules involved in lipid metabolism suggests its potential use as a research tool.

Long-chain unsaturated fatty acids and their phosphorylated derivatives are key components of cellular membranes and signaling pathways. nih.gov The biosynthesis of these molecules involves a series of desaturation and elongation steps. nih.gov A molecule like this compound, with its specific chain length and unsaturation, could be used as a substrate or inhibitor in studies of the enzymes involved in these pathways, such as fatty acyl desaturases and elongases. nih.gov

Furthermore, if labeled with a reporter group (e.g., a radioactive isotope or a fluorescent tag), it could serve as a biochemical probe to trace the uptake, trafficking, and metabolism of long-chain fatty acids within cells. This could provide valuable insights into both normal physiological processes and the dysregulation of lipid metabolism that occurs in various diseases.

Exploration in Nanomaterial Synthesis and Self-Assembly

The unique molecular architecture of this compound, characterized by a hydrophilic dihydrogen phosphate head group and a hydrophobic 14-carbon alkenyl tail, positions it as a compound of significant interest for applications in nanomaterial synthesis and self-assembly. While direct research on this specific molecule is not extensively documented, its potential can be extrapolated from the well-established principles of amphiphilic molecules, particularly long-chain alkyl phosphates, in these fields.

The self-assembly of such amphiphiles is a spontaneous process driven by the minimization of free energy, leading to the formation of ordered structures. In aqueous environments, the hydrophobic tails would aggregate to avoid contact with water, while the hydrophilic phosphate heads would interface with the aqueous phase. This behavior could lead to the formation of various nanostructures such as micelles, vesicles, or bilayers.

In the context of nanomaterial synthesis, this compound could serve multiple roles. The phosphate headgroup has a strong affinity for metal oxide surfaces, suggesting its utility as a capping agent to control the size and prevent the agglomeration of nanoparticles during their synthesis. researchgate.netacs.org Furthermore, the self-assembled structures of this molecule could act as templates or nanoreactors, directing the growth and morphology of inorganic nanomaterials. The presence of a terminal double bond in the alkenyl chain also introduces a site for potential post-synthesis modification or polymerization, which could be exploited to create more complex, functional nanostructures.

Studies on analogous long-chain alkyl phosphates have demonstrated that the length and saturation of the hydrocarbon chain are critical factors in the formation of ordered self-assembled monolayers (SAMs) on various substrates. researchgate.netnih.govfigshare.com Specifically, alkyl chains with more than 15 carbon atoms tend to form more crystalline and densely packed monolayers. researchgate.netnih.gov The C14 chain of this compound, coupled with the presence of a double bond, may result in less ordered assemblies compared to its saturated counterparts, a feature that could be tailored for specific applications requiring more dynamic or flexible nanostructures.

The potential applications in nanomaterial synthesis and self-assembly are summarized in the following table:

| Application Area | Potential Role of this compound | Resulting Nanostructure/Material |

| Nanoparticle Synthesis | Capping Agent/Stabilizer | Surface-functionalized nanoparticles with controlled size and dispersibility |

| Template/Nanoreactor | Morphologically controlled nanomaterials (e.g., nanotubes, nanowires) | |

| Surface Modification | Formation of Self-Assembled Monolayers (SAMs) | Functionalized surfaces with tailored wettability and biocompatibility |

| Drug Delivery | Formation of Vesicles/Liposomes | Encapsulated therapeutic agents for targeted delivery |

Detailed research into the specific self-assembly behavior and synthetic applications of this compound is warranted to fully realize its potential in the burgeoning fields of biotechnology and material science.

Future Research Directions and Unaddressed Challenges

Development of Chemoenzymatic Synthetic Approaches

The limited availability of pure Tetradec-13-en-1-yl dihydrogen phosphate (B84403) from natural sources necessitates the development of efficient and scalable synthetic routes. Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a promising avenue for the production of this and related long-chain alkenyl phosphates. rsc.orgbeilstein-journals.org Future research in this area should focus on a multi-step strategy that leverages both chemical and enzymatic transformations.

A plausible chemoenzymatic route could involve the chemical synthesis of the tetradec-13-en-1-ol backbone, followed by a highly selective enzymatic phosphorylation. For instance, diacylglycerol kinases (DGKs) have demonstrated utility in the phosphorylation of polyprenols, which share structural similarities with the target molecule. nih.govnih.gov The exploration of a range of kinases with broad substrate specificity will be crucial for identifying an enzyme capable of efficiently phosphorylating the long-chain alkenyl alcohol.

Table 1: Potential Kinases for the Phosphorylation of Tetradec-13-en-1-ol

| Enzyme Class | Source Organism | Potential Advantages | Key Challenges |

| Diacylglycerol Kinase (DGK) | Streptococcus mutans | Broad substrate specificity for polyprenols. nih.gov | Optimal activity and stability with long-chain monounsaturated alcohols need to be determined. |

| Sphingosine Kinase (SphK) | Homo sapiens | Experience with long-chain lipid substrates. | Specificity for the alkenyl chain and lack of a sphingoid base may limit efficiency. |

| Undecaprenol Kinase | Escherichia coli | Specific for long-chain polyisoprenoid alcohols. nih.gov | The shorter and monounsaturated nature of tetradecenol may affect recognition. |

The development of such chemoenzymatic strategies would not only provide a reliable source of Tetradec-13-en-1-yl dihydrogen phosphate for further biological studies but also enable the synthesis of isotopically labeled analogs for metabolic tracing experiments.

Advanced Mechanistic Elucidation of Biological Interactions at the Atomic Level

Understanding the biological function of this compound requires a detailed characterization of its interactions with proteins and other cellular components at an atomic level. The phosphate headgroup, which is negatively charged at physiological pH, is likely a key determinant of these interactions, potentially engaging in electrostatic and hydrogen bonding with protein binding pockets. mdpi.comacs.org

Future research should employ a combination of biophysical and computational techniques to identify and characterize the binding partners of this lipid phosphate. Techniques such as affinity chromatography with immobilized this compound could be used to isolate interacting proteins from cell lysates. Subsequent identification by mass spectrometry would provide a list of candidate binding partners.

To elucidate the precise nature of these interactions, high-resolution structural biology techniques, including X-ray crystallography and cryo-electron microscopy, will be indispensable. These methods can reveal the atomic details of the binding site and the conformational changes that occur upon lipid binding. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamics of these interactions and the role of the lipid's flexible alkenyl chain. nih.gov

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To place this compound within the broader context of cellular metabolism and signaling, a systems biology approach integrating multiple "omics" datasets is necessary. oup.com Lipidomic profiling using advanced mass spectrometry techniques can quantify the levels of this specific lipid phosphate and related molecules in various biological samples under different conditions. nih.govacs.orghbku.edu.qa This will help to establish correlations between its abundance and specific physiological or pathological states. researchgate.net

However, to move beyond correlation to causation, lipidomics data must be integrated with other omics data, such as transcriptomics, proteomics, and metabolomics. oup.com For example, an increase in the level of this compound that correlates with changes in the expression of specific genes or the abundance of certain proteins could suggest its involvement in a particular signaling pathway.

Table 2: A Hypothetical Multi-Omics Integration Strategy

| Omics Level | Experimental Approach | Potential Insights |

| Lipidomics | LC-MS/MS | Quantification of this compound and related lipids. |

| Transcriptomics | RNA-Seq | Identification of genes whose expression correlates with the lipid's abundance. |

| Proteomics | SWATH-MS | Identification of proteins that are differentially expressed or post-translationally modified in response to the lipid. |

| Metabolomics | GC-MS, LC-MS | Identification of metabolic pathways that are altered in conjunction with changes in the lipid's levels. |

The major challenge in this area is the computational analysis and interpretation of these large and complex datasets. The development of novel bioinformatics tools and workflows will be essential for extracting meaningful biological insights from integrated multi-omics data.

Exploration of Novel Catalytic Applications for the Phosphate Moiety

The phosphate group of this compound could potentially exhibit catalytic activity, either intrinsically or as part of a larger enzymatic or supramolecular system. Organophosphates can act as catalysts in a variety of organic reactions. wikipedia.org For instance, the dihydrogen phosphate moiety could function as a general acid or base catalyst.

Future research could explore the potential of this compound and its derivatives as catalysts in synthetic chemistry. The long hydrophobic chain could allow for catalysis in non-polar environments or at interfaces. Additionally, the phosphate group's ability to coordinate with metal ions could be exploited in the development of novel metallo-catalysts. Enzymes that hydrolyze organophosphates, known as organophosphate hydrolases, have been studied for their catalytic activities. researchgate.netscienceopen.comacs.org The interaction of this compound with such enzymes could also be a fruitful area of investigation. Zirconium-based metal-organic frameworks have also been shown to catalyze the hydrolysis of organophosphates, mimicking enzymatic activity. researchgate.net

Predictive Modeling of Compound Fate in Complex Biological and Environmental Systems

Predictive computational models can provide valuable insights into the metabolic fate and potential biological activities of this compound. biorxiv.org In silico models of lipid metabolism can be used to predict the potential enzymatic transformations that this compound may undergo, including its biosynthesis and degradation. nih.govnih.govresearchgate.netplos.org

These models can be parameterized using experimental data and can help to generate testable hypotheses about the compound's role in cellular networks. For example, flux balance analysis could be used to predict how perturbations in the levels of this compound might affect other metabolic pathways.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity of this compound based on its physicochemical properties. These models could help to prioritize experimental studies and guide the design of analogs with enhanced or modified activities. The development and validation of these predictive models will require a close interplay between computational and experimental approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.